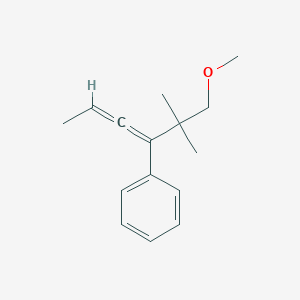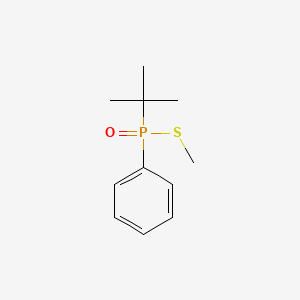![molecular formula C20H31Cl2NO2 B14453227 Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-13-9](/img/no-structure.png)
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a chemical compound known for its applications in various fields, particularly in medicinal chemistry. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent. The presence of the bis(2-chloroethyl)amino group is significant for its biological activity, particularly in the treatment of cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the cross-linking of DNA strands. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, preventing the DNA strands from uncoiling and separating. This inhibits DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is similar to other alkylating agents such as:
Chlorambucil: Shares the bis(2-chloroethyl)amino group and is used in cancer treatment.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
The uniqueness of this compound lies in its specific ester structure, which can influence its pharmacokinetics and pharmacodynamics .
Eigenschaften
| 77063-13-9 | |
Molekularformel |
C20H31Cl2NO2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C20H31Cl2NO2/c1-2-3-4-5-17-25-20(24)8-6-7-18-9-11-19(12-10-18)23(15-13-21)16-14-22/h9-12H,2-8,13-17H2,1H3 |
InChI-Schlüssel |
MIDIOUVFZRVKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

